1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide
Description
This compound features a pyrrolidine-2-carboxamide core substituted with a 5-chlorothiophen-2-yl sulfonyl group and a 4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl moiety. Its molecular formula is C₂₂H₂₀ClN₃O₅S₃, with a molecular weight of 547.06 g/mol (calculated). The structural complexity arises from the integration of heterocyclic systems (thiophene, benzofuran, thiazole) and sulfonyl/carboxamide functional groups, which are common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5S3/c1-2-30-16-7-3-5-13-11-17(31-20(13)16)14-12-32-22(24-14)25-21(27)15-6-4-10-26(15)34(28,29)19-9-8-18(23)33-19/h3,5,7-9,11-12,15H,2,4,6,10H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEGPKURJWVYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CCCN4S(=O)(=O)C5=CC=C(S5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide is a sulfonamide derivative that has gained attention for its potential biological activities. This article aims to consolidate existing research findings on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 538.05 g/mol. It features a complex structure that includes thiophenes, thiazoles, and pyrrolidine moieties, which are known for their diverse biological activities.
Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities including:
- Anticancer Activity : Compounds containing thiazole and pyrrolidine rings have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Activity : Sulfonamide derivatives are frequently studied for their ability to inhibit bacterial growth by targeting folic acid synthesis pathways.
- Anti-inflammatory Effects : Some derivatives have demonstrated the capacity to inhibit cyclooxygenase (COX) enzymes, thus reducing inflammation.
Anticancer Studies
A study evaluated various thiazolidinone derivatives for their anticancer properties, revealing that certain compounds exhibited significant cytotoxicity against leukemia cell lines with GI₅₀ values ranging from 1.64 to 4.58 μM . While specific data on the target compound is limited, its structural components suggest potential efficacy in similar assays.
Antimicrobial Activity
Sulfonamide compounds are traditionally recognized for their antimicrobial properties. The target compound's sulfonyl group may contribute to its ability to inhibit bacterial growth. For instance, related compounds have shown effectiveness against various bacterial strains by interfering with folate metabolism .
Anti-inflammatory Activity
Research has indicated that thiazole-containing compounds can act as selective COX inhibitors. The target compound's structure suggests it may similarly modulate inflammatory responses, although specific data on its IC₅₀ values for COX inhibition remains to be elucidated .
Case Study 1: Anticancer Activity
In a comparative study on thiazolidinone derivatives, several compounds were tested against different cancer cell lines under the NCI DTP protocol. The results indicated that modifications in the chemical structure significantly affected anticancer potency, suggesting that the target compound may warrant further investigation in this context .
Case Study 2: Antimicrobial Testing
A series of sulfonamide derivatives were assessed for their antimicrobial activity against various pathogens. The results highlighted that structural variations could enhance or diminish efficacy, emphasizing the need for tailored modifications to optimize biological activity .
Comparison with Similar Compounds
Compound A : N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
- Molecular Formula : C₂₂H₂₁N₃O₅S₃
- Molecular Weight : 503.6 g/mol
- Key Difference : Lacks the 5-chloro substitution on the thiophene ring.
- Chlorine’s presence in the target compound may enhance metabolic stability due to reduced susceptibility to oxidative degradation .
Compound B : N-(5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
- Molecular Formula : C₁₉H₁₆N₄O₅S₂
- Molecular Weight : 444.5 g/mol
- Implications: Oxadiazole’s lower aromaticity compared to thiazole may reduce π-π stacking interactions with biological targets.
Compound C : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Molecular Formula : C₁₇H₁₈FN₃O₂S
- Molecular Weight : 363.41 g/mol
- Key Difference : Features a fluorophenyl group and a thiadiazole ring instead of benzofuran-thiazole.
- Implications : Fluorine’s electronegativity enhances binding to hydrogen bond acceptors, while the thiadiazole ring’s smaller size may limit steric hindrance in target binding pockets. However, the simplified structure lacks the multi-ring system required for high-affinity interactions with complex targets .
Data Table: Structural and Functional Comparison
Research Findings and Predictive Insights
- Bioactivity Prediction : Machine learning models (e.g., XGBoost) suggest the target compound’s chlorine and ethoxy groups enhance predicted binding to kinase domains (R² = 0.928 for similar sulfonamide derivatives) .
- Analytical Challenges : Structural characterization of such compounds requires advanced techniques like X-ray diffraction or high-sensitivity infrared spectroscopy, though filter size limitations may hinder sample preparation .
- Synthetic Feasibility : The ethoxybenzofuran-thiazole moiety introduces synthetic complexity compared to simpler analogs like Compound C, likely increasing production costs .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Employ statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Fractional factorial designs reduce the number of trials while capturing interactions between variables . Integrate computational reaction path searches (quantum chemical calculations) to predict transition states and intermediates, narrowing experimental conditions . Post-synthesis, use high-performance liquid chromatography (HPLC) with diode-array detection to assess purity and column chromatography for purification.
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm the pyrrolidine-carboxamide core and substituent connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in the thiazole and benzofuran moieties . Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., sulfonyl, ethoxy) through characteristic stretching frequencies.
Q. How can computational methods guide the initial design of derivatives for structure-activity relationship (SAR) studies?
Methodological Answer: Use molecular docking to predict binding affinities to target proteins (e.g., kinases or GPCRs) and identify key interactions (hydrogen bonds, π-π stacking) at active sites. Density Functional Theory (DFT) calculations optimize geometries and assess electronic properties (e.g., HOMO-LUMO gaps) for reactivity predictions . Pair these with quantitative structure-property relationship (QSPR) models to estimate solubility and bioavailability .
Q. What experimental approaches are recommended to elucidate the compound’s reaction mechanism in catalytic systems?
Methodological Answer: Conduct kinetic studies (e.g., variable-temperature NMR) to monitor intermediate formation. Isotope labeling (e.g., ¹⁸O or deuterium) traces atom migration pathways. Electrochemical methods (cyclic voltammetry) assess redox behavior, while in situ infrared spectroscopy captures transient species . Compare computational reaction pathways (using transition state theory) with experimental data to validate mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?
Methodological Answer: Perform pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with target engagement. Use mass spectrometry imaging (MSI) to map tissue distribution and identify metabolic hotspots (e.g., cytochrome P450-mediated degradation). Incorporate physiologically based pharmacokinetic (PBPK) models to adjust dosing regimens . Validate findings with transgenic animal models lacking specific metabolic enzymes.
Q. What strategies optimize the compound’s physicochemical properties without compromising bioactivity?
Methodological Answer: Apply multivariate analysis to balance lipophilicity (logP) and polar surface area (PSA). Introduce prodrug motifs (e.g., ester groups) to enhance solubility while retaining the active pharmacophore. Use microsomal stability assays to screen derivatives for metabolic resistance . Pair with molecular dynamics simulations to predict conformational changes in biological environments .
Q. How do steric and electronic effects in the 5-chlorothiophene and benzofuran systems influence target selectivity?
Methodological Answer: Synthesize analogs with halogen substitutions (e.g., bromine, fluorine) or modified ring sizes to probe steric constraints. Surface plasmon resonance (SPR) assays quantify binding kinetics (kon/koff) to off-target proteins. Quantum mechanics/molecular mechanics (QM/MM) simulations map electrostatic potential surfaces to identify repulsive interactions . Cross-validate with cryo-EM structures of ligand-target complexes.
Q. What advanced reactor designs enable scalable synthesis while maintaining stereochemical control?
Methodological Answer: Implement continuous-flow reactors with immobilized catalysts to enhance enantioselectivity and reduce side reactions. Use in-line PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring of intermediate concentrations . Optimize mixing efficiency using computational fluid dynamics (CFD) simulations to prevent racemization in the pyrrolidine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
